molecular formula C17H11Cl2NO B11964879 1-(2,3-Dichlorophenyliminomethyl)-2-naphthol CAS No. 199788-18-6

1-(2,3-Dichlorophenyliminomethyl)-2-naphthol

Cat. No.: B11964879
CAS No.: 199788-18-6
M. Wt: 316.2 g/mol
InChI Key: GPKDOQXGDFCIMD-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthol moiety linked to a dichlorophenyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyliminomethyl)-2-naphthol typically involves the reaction of 2-naphthol with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyliminomethyl)-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,3-Dichlorophenyliminomethyl)-2-naphthol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthol moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: This compound is structurally similar but contains a piperazine ring instead of a naphthol moiety.

    2,3-Dichlorophenylhydrazine: Similar in structure but contains a hydrazine group.

    2,3-Dichlorophenylacetic acid: Contains an acetic acid group instead of the naphthol moiety.

Uniqueness

1-(2,3-Dichlorophenyliminomethyl)-2-naphthol is unique due to the presence of both the naphthol and dichlorophenyliminomethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

199788-18-6

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H11Cl2NO/c18-14-6-3-7-15(17(14)19)20-10-13-12-5-2-1-4-11(12)8-9-16(13)21/h1-10,21H

InChI Key

GPKDOQXGDFCIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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